

SSR180711: A Selective α7 Nicotinic Acetylcholine Receptor Partial Agonist - A Technical Guide

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Compound of Interest		
Compound Name:	SSR180711	
Cat. No.:	B1242869	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR180711, chemically identified as (2R,3R)-N-(2-((4-chlorophenyl)sulfonyl)amino)ethyl)-2-(3pyridinyl)-1-azabicyclo[2.2.2]octane-3-carboxamide, is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor subtype is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions critical for cognitive processes, such as the hippocampus and prefrontal cortex. The α7 nAChR is implicated in various physiological functions, including learning, memory, and attention. Its dysfunction has been linked to the pathophysiology of several neurological and psychiatric disorders, most notably schizophrenia and Alzheimer's disease. As a partial agonist, **SSR180711** exhibits a dual action: it activates the α 7 nAChR to a lesser degree than the endogenous full agonist, acetylcholine, while also competing with the full agonist for the same binding site. This pharmacological profile suggests a potential therapeutic window where **SSR180711** could enhance cholinergic neurotransmission without causing the overstimulation and subsequent desensitization often associated with full agonists. This technical guide provides a comprehensive overview of the preclinical data on SSR180711, focusing on its binding and functional characteristics, its effects on neurotransmitter systems and synaptic plasticity, and the detailed methodologies of the key experiments conducted.



Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the interaction of **SSR180711** with $\alpha 7$ nAChRs.

Table 1: Receptor Binding Affinity of SSR180711

Parameter	Species	Receptor/Tissu e	Radioligand	Value
K _i (inhibition constant)	Rat	Brain Homogenate	[³H]α- bungarotoxin	22 ± 4 nM
K _i (inhibition constant)	Human	Recombinant α7 nAChR	[³H]α- bungarotoxin	14 ± 1 nM

Table 2: Functional Partial Agonist Activity of SSR180711

Parameter	Expression System	Agonist	Value
EC ₅₀ (half-maximal effective concentration)	Xenopus oocytes expressing human α7 nAChR	SSR180711	4.4 μΜ
I _{max} (maximum response relative to acetylcholine)	Xenopus oocytes expressing human α7 nAChR	SSR180711	51%
EC ₅₀ (half-maximal effective concentration)	GH4C1 cells expressing human α7 nAChR	SSR180711	0.9 μΜ
I _{max} (maximum response relative to acetylcholine)	GH4C1 cells expressing human α7 nAChR	SSR180711	36%

Table 3: In Vivo Effects of SSR180711



Experiment	Species	Brain Region	Parameter	Dose/Conce ntration	Effect
In Vivo Microdialysis	Rat	Hippocampus	Extracellular Acetylcholine	3-10 mg/kg, i.p.	Dose- dependent increase
In Vivo Microdialysis	Rat	Prefrontal Cortex	Extracellular Acetylcholine	3-10 mg/kg, i.p.	Dose- dependent increase
Hippocampal Slice Electrophysio logy	Rat	CA1 Region	Long-Term Potentiation (LTP)	0.3 μΜ	Enhancement of LTP

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of **SSR180711** for the α 7 nAChR.

Materials:

- Rat brain tissue or cells expressing recombinant human α 7 nAChRs.
- [3H]α-bungarotoxin (specific activity ~50-80 Ci/mmol).
- SSR180711.
- Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
- Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters (e.g., Whatman GF/B).



- Scintillation cocktail.
- Liquid scintillation counter.

Procedure:

- Membrane Preparation: Homogenize rat brain tissue or cell pellets in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
- Binding Reaction: In a final volume of 250 μL, combine the membrane preparation (50-100 μg of protein), [³H]α-bungarotoxin (at a concentration near its K-d, typically 1-2 nM), and varying concentrations of **SSR180711** (e.g., from 10⁻¹¹ to 10⁻⁵ M). For determining non-specific binding, use a high concentration of a known α7 nAChR ligand, such as nicotine (100 μM).
- Incubation: Incubate the reaction mixtures at room temperature (22-25°C) for 2 hours to reach equilibrium.
- Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters presoaked in 0.5% polyethylenimine. Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of SSR180711 that inhibits 50% of the specific binding of [³H]α-bungarotoxin) by non-linear regression analysis. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K-d), where [L] is the concentration of the radioligand and K-d is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Foundational & Exploratory





Objective: To characterize the functional properties (EC₅₀ and I_{max}) of **SSR180711** at human α 7 nAChRs.

Materials:

- Xenopus laevis oocytes.
- cRNA encoding the human α7 nAChR subunit.
- SSR180711.
- Acetylcholine.
- Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
- Two-electrode voltage clamp amplifier and data acquisition system.
- Glass microelectrodes (0.5-2 M Ω resistance when filled with 3 M KCl).

Procedure:

- Oocyte Preparation and Injection: Surgically remove oocytes from an anesthetized female Xenopus laevis. Treat the oocytes with collagenase to defolliculate them. Inject each oocyte with approximately 50 nL of human α7 nAChR cRNA (1 ng/nL). Incubate the injected oocytes in ND96 solution supplemented with 50 µg/mL gentamycin at 18°C for 2-5 days to allow for receptor expression.
- Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with ND96 solution. Impale the oocyte with two glass microelectrodes filled with 3 M KCI. Clamp the membrane potential at a holding potential of -70 mV.
- Drug Application: Apply acetylcholine or **SSR180711** to the oocyte by perfusing the recording chamber with ND96 solution containing the desired concentration of the agonist.
- Data Acquisition and Analysis: Record the inward currents elicited by the application of agonists. To determine the EC₅₀, apply increasing concentrations of **SSR180711** and measure the peak current response at each concentration. Fit the concentration-response



data to a sigmoidal dose-response curve. To determine the I_{max}, measure the maximal current response elicited by a saturating concentration of **SSR180711** and express it as a percentage of the maximal current response elicited by a saturating concentration of acetylcholine.

In Vivo Microdialysis

Objective: To measure the effect of **SSR180711** on extracellular acetylcholine levels in the rat brain.

Materials:

- Adult male Sprague-Dawley rats (250-300 g).
- SSR180711.
- Microdialysis probes (e.g., 2 mm active membrane length).
- Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 3.0 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4.
- High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
- Stereotaxic apparatus.

Procedure:

- Surgical Implantation of Microdialysis Probe: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the prefrontal cortex or hippocampus. Allow the animal to recover for at least 48 hours.
- Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1 μL/min). Collect dialysate samples every 20 minutes.
- Baseline and Drug Administration: After a stable baseline of acetylcholine levels is established (typically after 2-3 hours), administer SSR180711 (3-10 mg/kg) via



intraperitoneal (i.p.) injection. Continue to collect dialysate samples for at least 3 hours postinjection.

- Acetylcholine Quantification: Analyze the acetylcholine concentration in the dialysate samples using an HPLC-ED system.
- Data Analysis: Express the acetylcholine levels as a percentage of the average baseline concentration. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the effect of SSR180711.

Hippocampal Slice Electrophysiology (Long-Term Potentiation)

Objective: To assess the effect of **SSR180711** on synaptic plasticity in the rat hippocampus.

Materials:

- Adult male Wistar rats (6-8 weeks old).
- SSR180711.
- Artificial cerebrospinal fluid (aCSF) for slicing and recording.
- Vibrating microtome.
- Field potential recording setup.
- Bipolar stimulating electrode.
- Glass recording microelectrode (2-5 MΩ).

Procedure:

• Slice Preparation: Rapidly decapitate the rat and dissect the brain in ice-cold, oxygenated aCSF. Prepare 400 μm thick transverse hippocampal slices using a vibrating microtome. Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.



- Recording: Transfer a slice to a recording chamber and continuously perfuse with oxygenated aCSF at 32-34°C. Place a bipolar stimulating electrode in the Schaffer collateral pathway and a glass recording microelectrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- Baseline Recording and Drug Application: Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses every 30 seconds. After establishing a stable baseline, perfuse the slice with aCSF containing **SSR180711** (0.3 μM) for 20-30 minutes.
- LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds).
- Post-HFS Recording: Continue to record fEPSPs for at least 60 minutes after HFS.
- Data Analysis: Measure the slope of the fEPSPs. Express the fEPSP slope as a percentage
 of the average baseline slope. Compare the magnitude of LTP in the presence of
 SSR180711 to that in control slices (perfused with aCSF alone).

Signaling Pathways and Experimental Workflows Conclusion

SSR180711 is a well-characterized selective partial agonist of the α 7 nAChR with high affinity for both rat and human receptors. Its partial agonism is evident from its ability to elicit a submaximal response compared to the endogenous full agonist, acetylcholine. Preclinical studies have demonstrated that **SSR180711** enhances cholinergic and glutamatergic neurotransmission and promotes synaptic plasticity, as evidenced by its ability to increase extracellular acetylcholine levels and enhance long-term potentiation. These molecular and cellular effects are consistent with the pro-cognitive effects of **SSR180711** observed in various animal models. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of **SSR180711** and other α 7 nAChR modulators. The data presented herein underscore the potential of selective α 7 nAChR partial agonists as a therapeutic strategy for the treatment of cognitive deficits in neurological and psychiatric disorders.

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